Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-
CAS No.: 88936-19-0
Cat. No.: VC18837645
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- - 88936-19-0](/images/structure/VC18837645.png)
Specification
CAS No. | 88936-19-0 |
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Molecular Formula | C17H17NO4 |
Molecular Weight | 299.32 g/mol |
IUPAC Name | 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]benzoic acid |
Standard InChI | InChI=1S/C17H17NO4/c1-3-18-14-9-15(19)13(8-10(14)2)16(20)11-6-4-5-7-12(11)17(21)22/h4-9,18-19H,3H2,1-2H3,(H,21,22) |
Standard InChI Key | WNTBYRGDUJYEFC-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone modified at the 2-position by a benzoyl group bearing three substituents:
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Ethylamino group (-NHCHCH): A secondary amine providing basicity and hydrogen-bonding capacity.
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Hydroxy group (-OH): Enhances solubility and enables participation in redox reactions.
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Methyl group (-CH): Contributes to hydrophobic interactions and steric effects.
The spatial arrangement of these groups creates a planar aromatic system with polar and nonpolar regions, as illustrated in the following comparative table:
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The compound is typically synthesized via molten-state reactions or stepwise condensation:
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Protection of Hydroxyl Groups: Using reagents like p-toluenesulfonyl chloride to prevent unwanted side reactions .
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Condensation with Amines: Reaction of protected intermediates with ethylamine derivatives under basic conditions (e.g., triethylamine) .
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Deprotection and Purification: Acidic hydrolysis (e.g., sulfuric acid) followed by recrystallization .
A patent by Wu Yuliang et al. describes a related synthesis for 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid, achieving >95% purity by optimizing protection reagents and reaction temperatures .
Challenges and Solutions
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Isomer Formation: Competing meta-substitution during condensation reduces yield. Using bulky protection groups (e.g., p-methylbenzenesulfonyl) minimizes this issue .
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Disubstituted Impurities: Controlled stoichiometry and nitrogen bubbling during hydrolysis suppress byproduct formation .
Research Gaps and Future Directions
Priority Research Areas
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In Vivo Toxicity Studies: No data exist on the compound’s pharmacokinetics or organ-specific effects.
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Structure-Activity Relationship (SAR) Analysis: Systematic modification of ethylamino and hydroxy groups to enhance potency.
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Formulation Development: Encapsulation in liposomes or nanoparticles to improve bioavailability.
Industrial Scalability
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